molecular formula C48H94N2O5 B13349489 Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13349489
M. Wt: 779.3 g/mol
InChI Key: LLPDDPQRSLFUGQ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a molecular formula of C48H94N2O5. This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple functional groups, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps. One common method includes the esterification of heptadecanoic acid with 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized as an emulsifier and stabilizer in the formulation of cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • **Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
  • **Heptadecan-9-yl 8-((3-(2-hydroxyacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((3-(N-methylacetamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its N-methylacetamido group, for instance, provides additional stability and specificity in biochemical interactions compared to similar compounds.

Properties

Molecular Formula

C48H94N2O5

Molecular Weight

779.3 g/mol

IUPAC Name

nonyl 8-[3-[acetyl(methyl)amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C48H94N2O5/c1-6-9-12-15-18-27-34-44-54-47(52)38-30-23-19-25-32-41-50(43-35-40-49(5)45(4)51)42-33-26-20-24-31-39-48(53)55-46(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h46H,6-44H2,1-5H3

InChI Key

LLPDDPQRSLFUGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN(C)C(=O)C

Origin of Product

United States

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